molecular formula C24H19N3O4S B11530401 2-methoxy-6-[(Z)-{[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol

2-methoxy-6-[(Z)-{[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol

Cat. No.: B11530401
M. Wt: 445.5 g/mol
InChI Key: BUQGKAQAPLIGJV-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-6-[(Z)-{[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol is a complex organic compound with a unique structure that includes methoxy, phenyl, nitrophenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-[(Z)-{[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol typically involves the condensation of an aldehyde or ketone with a primary amine. For instance, it can be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . The reaction conditions often include the use of catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-[(Z)-{[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the methoxy or phenyl groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methoxy-6-[(Z)-{[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-6-[(Z)-{[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-[(Z)-{[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]imino}methyl]phenol is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H19N3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

2-methoxy-6-[(Z)-[4-(4-methylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]phenol

InChI

InChI=1S/C24H19N3O4S/c1-15-6-8-16(9-7-15)21-23(17-10-12-19(13-11-17)27(29)30)32-24(26-21)25-14-18-4-3-5-20(31-2)22(18)28/h3-14,28H,1-2H3/b25-14-

InChI Key

BUQGKAQAPLIGJV-QFEZKATASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)/N=C\C3=C(C(=CC=C3)OC)O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N=CC3=C(C(=CC=C3)OC)O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.